4-cyclopropyl-3-methyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
The compound “4-cyclopropyl-3-methyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one” is a complex organic molecule that contains several functional groups and structural features. It includes a cyclopropyl group, a methyl group, an oxan-4-yl group (which is a type of ether), and a 1,2,4-triazol-5-one group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would introduce a ring structure, while the oxan-4-yl group would introduce an ether linkage and another ring. The 1,2,4-triazol-5-one group would introduce a triazole ring, which is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The ether group might be susceptible to reactions with strong acids, while the triazole group might undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the rigidity of the ring structures, and the overall size and shape of the molecule .Scientific Research Applications
Structural and Molecular Characteristics
Research on triazole derivatives, including compounds similar to "4-cyclopropyl-3-methyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one," has provided insights into their crystal and molecular structures. One study detailed the crystal and molecular structures of two triazole derivatives, highlighting the considerable delocalization of π-electron density within the triazole ring, as well as the formation of supramolecular chains mediated by hydrogen bonding and other interactions (Boechat et al., 2010). This research underscores the significance of the triazole core in facilitating specific molecular interactions and structural configurations, which could be pivotal in designing molecules for specific scientific applications.
Future Directions
Properties
IUPAC Name |
4-cyclopropyl-5-methyl-2-(oxan-4-ylmethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-13-14(8-10-4-6-17-7-5-10)12(16)15(9)11-2-3-11/h10-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLXJGSFNWQCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CC2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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